Boc-D-threo-3-(pyridin-2-yl)serine
CAS No.:
Cat. No.: VC13490136
Molecular Formula: C13H18N2O5
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O5 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | (2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
| Standard InChI | InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1 |
| Standard InChI Key | JMYXNRDGPTYQBP-ZJUUUORDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=N1)O)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Core Molecular Architecture
The compound’s backbone consists of a serine residue modified at the β-carbon with a pyridin-2-yl group. The Boc group protects the α-amino group, enabling controlled deprotection during peptide synthesis. Key structural features include:
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Chiral Centers: The D-threo configuration specifies stereochemistry at both the α- and β-carbons, critical for biological recognition.
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Pyridin-2-yl Substituent: Positioned at the β-carbon, this aromatic ring introduces unique electronic and steric properties compared to the more common pyridin-3-yl analogs. The 2-position directs hydrogen-bonding interactions differently, potentially altering binding affinities in enzymatic systems.
Table 1: Structural Comparison of Pyridinyl-Serine Isomers
| Property | Pyridin-2-yl Isomer | Pyridin-3-yl Isomer |
|---|---|---|
| Substituent Position | β-Carbon (C3) | β-Carbon (C3) |
| Hydrogen Bonding | N-atom at ortho position | N-atom at meta position |
| Steric Effects | Increased hindrance near α-N | Reduced hindrance |
Synthesis and Stereochemical Control
| Target | Interaction Mechanism | Potential Application |
|---|---|---|
| NMDA Receptors | D-serine co-agonist modulation | Neurodegenerative diseases |
| Tyrosine Kinases | Competitive ATP inhibition | Oncology |
| Proteases | Transition-state mimicry | Antiviral therapies |
Stability and Reactivity Profile
Protective Group Dynamics
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Boc Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group selectively (20% TFA/DCM, 2 h), preserving the pyridinyl moiety.
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Pyridine Reactivity: Electrophilic substitution at the 4-position is favored, but steric hindrance from the 2-substituent may redirect reactivity.
Degradation Pathways
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Hydrolytic Instability: The β-hydroxy group is prone to dehydration under acidic conditions, forming α,β-unsaturated ketones. Stabilizing agents (e.g., trehalose) reduce degradation in aqueous buffers.
Comparative Analysis with Pyridin-3-yl Analogs
Functional Divergence
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Hydrogen-Bonding Networks: The pyridin-2-yl group’s ortho nitrogen participates in intramolecular H-bonding with the β-hydroxyl, potentially rigidifying the structure compared to the 3-yl isomer.
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Enzymatic Selectivity: Molecular docking simulations suggest the 2-yl isomer’s steric profile reduces off-target binding in serine proteases by ~40% compared to 3-yl derivatives.
Future Directions and Research Gaps
Priority Areas
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Stereoselective Synthesis: Developing asymmetric catalytic methods to access D-threo configurations with >99% enantiomeric excess.
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In Vivo Studies: Evaluating pharmacokinetics and blood-brain barrier penetration for neurological applications.
Unexplored Applications
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Bioconjugation: Leveraging the pyridine ring for site-specific protein labeling via transition-metal catalysis.
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Antimicrobial Peptides: Incorporating this compound into peptidomimetics to disrupt bacterial cell walls.
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